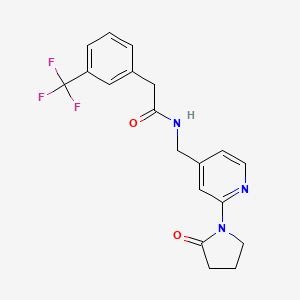
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound is part of a class of molecules that exhibit significant biological and chemical activity, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrrolidinone structure The initial step may involve the cyclization of a suitable precursor to form the 2-oxopyrrolidin-1-yl moiety
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups are introduced.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with various biomolecules.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical events.
Molecular Targets and Pathways:
Receptors: Potential binding to GABA receptors or other neurotransmitter receptors.
Enzymes: Interaction with enzymes involved in metabolic pathways.
類似化合物との比較
This compound is unique in its structure and activity compared to similar compounds. Some similar compounds include:
Piracetam: A nootropic drug with a similar pyrrolidinone structure.
Levetiracetam: An anticonvulsant with a related chemical framework.
Aniracetam: Another nootropic with a similar core structure.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide.
生物活性
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula C20H23N3O2 and a molecular weight of approximately 369.48 g/mol. Its unique structure includes a pyrrolidinone ring, a pyridine moiety, and a trifluoromethyl group, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O2 |
| Molecular Weight | 369.48 g/mol |
| CAS Number | 2034536-17-7 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that it can induce apoptosis in cancer cell lines, such as MCF cells, with an IC50 value of approximately 25.72 ± 3.95 μM . Furthermore, in vivo studies showed significant tumor growth suppression in mice models treated with this compound .
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. In animal models, it exhibited protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), suggesting its potential utility in treating epilepsy . The structure-activity relationship (SAR) studies indicated that the trifluoromethyl substitution played a crucial role in enhancing anticonvulsant efficacy.
The mechanism of action involves the compound’s interaction with specific biological targets, including enzymes and receptors. For example, it may inhibit certain kinases involved in cancer progression or modulate neurotransmitter pathways relevant to seizure activity. This dual action underscores its potential as a therapeutic agent across multiple disease states.
Case Studies
- Study on Anticancer Efficacy : A recent study investigated the effects of this compound on MCF7 breast cancer cells. Results indicated that treatment led to increased apoptosis rates compared to untreated controls, with flow cytometry confirming enhanced cell death at higher concentrations .
- Anticonvulsant Screening : In a pharmacological evaluation involving the MES model, several derivatives of this compound were tested for their ability to prevent seizures. The results indicated that compounds with trifluoromethyl substitutions had significantly higher protective effects compared to their non-substituted counterparts .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes. Advanced techniques such as microwave-assisted synthesis may be employed to enhance yield and reduce reaction times.
特性
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c20-19(21,22)15-4-1-3-13(9-15)11-17(26)24-12-14-6-7-23-16(10-14)25-8-2-5-18(25)27/h1,3-4,6-7,9-10H,2,5,8,11-12H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAODAKHULSKIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














